molecular formula C9H12N4O2S B2498808 N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014046-83-3

N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2498808
CAS RN: 1014046-83-3
M. Wt: 240.28
InChI Key: RQEXAXQQJCUZSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and similar compounds involves complex chemical reactions, typically starting from basic organic or inorganic precursors. For instance, a novel pyrazole derivative was synthesized and characterized by various spectroscopic methods including NMR, mass spectra, and X-ray diffraction studies, indicating the importance of precise structural confirmation in synthesis processes (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using single-crystal X-ray diffraction, which reveals the conformational details and intermolecular interactions within the crystal lattice. The dihedral angles, hydrogen bonding, and supramolecular motifs are crucial for understanding the compound's stability and reactivity (Kumara et al., 2018).

Scientific Research Applications

1. Synthesis and Structural Studies

Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized its structure through various analytical techniques. They confirmed the three-dimensional structure using X-ray diffraction studies and analyzed the compound's thermal stability and non-linear optical properties (Kumara, Kumar, Kumar, & Lokanath, 2018).

2. Cytotoxicity Assessment

Hassan, Hafez, & Osman (2014) investigated the cytotoxic activity of new 5-Aminopyrazole derivatives, including a compound similar to N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

3. Radiochemical Synthesis

Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative for potential use as a PET agent in imaging neuroinflammation (Wang et al., 2018).

4. Anti-Tubercular Activity

Amaroju et al. (2017) synthesized various pyrazole carboxamides and screened them for in vitro antitubercular activity against Mycobacterium tuberculosis. They identified compounds with potential therapeutic applications (Amaroju et al., 2017).

5. Antibacterial Agents

Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus. They assessed these compounds for their antibacterial activity, indicating potential as novel antibacterial agents (Palkar et al., 2017).

6. Antifungal Activity

Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides and tested their antifungal activities, finding several compounds with moderate to excellent activities (Du et al., 2015).

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h5H,3-4H2,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEXAXQQJCUZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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